molecular formula C17H30N2O3 B7161391 N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide

N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide

Cat. No.: B7161391
M. Wt: 310.4 g/mol
InChI Key: AESDNDNQKXRDPQ-UHFFFAOYSA-N
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Description

N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide is a synthetic organic compound

Properties

IUPAC Name

N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-12-15(17(2,3)16(12)22-4)18-13(20)11-19-10-8-6-5-7-9-14(19)21/h12,15-16H,5-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESDNDNQKXRDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C1OC)(C)C)NC(=O)CN2CCCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide typically involves multiple steps, including the formation of the cyclobutyl and azocane rings, followed by their functionalization and coupling. Common reagents and conditions used in these reactions may include:

    Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors and catalysts.

    Azocane Ring Formation: The azocane ring can be synthesized via ring-closing reactions, often involving nitrogen-containing precursors.

    Coupling Reactions: The final step involves coupling the cyclobutyl and azocane rings through amide bond formation, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or in studying biological pathways.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxy-2,2,4-trimethylcyclobutyl)-2-(2-oxoazocan-1-yl)acetamide: can be compared with other cyclobutyl or azocane-containing compounds.

    Cyclobutyl Compounds: Compounds with similar cyclobutyl structures may exhibit comparable chemical reactivity and applications.

    Azocane Compounds: Compounds containing azocane rings may share similar biological activities or mechanisms of action.

Uniqueness

The uniqueness of this compound lies in its specific combination of cyclobutyl and azocane structures, which may confer distinct chemical and biological properties not found in other compounds.

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